molecular formula C12H20N2O3 B1531369 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2098070-83-6

3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid

Cat. No.: B1531369
CAS No.: 2098070-83-6
M. Wt: 240.3 g/mol
InChI Key: AIVNPUAFFFXCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and two tert-butoxy groups . The tert-butoxy groups are ether groups, which are a class of organic compounds that contain an sp3 hybridized oxygen between two alkyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the tert-butoxy groups, and the propanoic acid group. The sp3 hybridization of the oxygen in the tert-butoxy groups would give these groups a tetrahedral geometry . The presence of the electronegative oxygen atoms would also give the molecule a dipole moment .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole ring, the tert-butoxy groups, and the propanoic acid group. For example, the pyrazole ring could potentially undergo electrophilic substitution reactions, while the propanoic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butoxy groups could potentially increase its solubility in organic solvents . The propanoic acid group could make it capable of forming hydrogen bonds, which could influence properties such as boiling point and melting point .

Scientific Research Applications

Antioxidant Properties of Phenolic Compounds

Research on phenolic compounds, such as those found in walnut kernels, indicates significant antioxidant activities. These compounds demonstrate the ability to scavenge free radicals, suggesting potential applications in protecting against oxidative stress-related damage (Zijia Zhang et al., 2009).

Chemical Synthesis and Structural Analysis

The study of ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2'S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate demonstrates complex synthetic routes to produce novel compounds, indicating potential for synthetic chemistry applications in creating new molecules with specific functions (R. Soengas et al., 2008).

Liquid Phase Diagrams for Solvent Mixtures

Investigations into ternary liquid phase diagrams for aqueous mixtures containing butyric acid reveal the importance of selecting effective and environmentally friendly solvents. This research can inform solvent choice in chemical processes, including those involving pyrazole derivatives (Melisa Lalikoglu et al., 2014).

Catalytic Asymmetric Arylation

The catalytic asymmetric arylation of β-pyrazol-1-yl acrylates shows the potential for creating compounds with specific stereochemistry, which could be crucial for the development of pharmaceuticals and fine chemicals (Balraj Gopula et al., 2015).

NMR Chemical Shifts Analysis

Research on NMR chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives provides essential data for understanding the electronic environment of pyrazoles, which is vital for their characterization and application in various scientific fields (P. Cabildo et al., 1984).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its reactivity, and its potential biological effects. For example, if it were a strong acid or base, or if it were highly reactive, it could pose safety risks. Additionally, if it were toxic or had harmful biological effects, it could pose health hazards .

Future Directions

The future directions for research involving this compound could be numerous, depending on its properties and potential applications. For example, if it were found to have useful biological activity, it could be further developed as a pharmaceutical. Alternatively, if it had interesting chemical reactivity, it could be studied for use in synthetic chemistry .

Properties

IUPAC Name

3-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-7-6-14-9-10(8-13-14)4-5-11(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVNPUAFFFXCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN1C=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 3
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 4
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 5
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.